molecular formula C13H15ClO2 B6263587 2-(4-chlorophenyl)-2-cyclopentylacetic acid CAS No. 77585-53-6

2-(4-chlorophenyl)-2-cyclopentylacetic acid

Cat. No.: B6263587
CAS No.: 77585-53-6
M. Wt: 238.7
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Description

2-(4-Chlorophenyl)-2-cyclopentylacetic Acid is a chiral substituted acetic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable synthetic building block, particularly in the discovery and development of novel biologically active molecules. Its structure, featuring both a chlorophenyl aromatic system and a lipophilic cyclopentyl group, makes it a versatile scaffold for constructing potential pharmacologically active compounds. While specific biological data for this exact molecule requires further investigation, research on closely related 2-phenyl-2-cyclopentylacetic acid structures indicates their utility and high potency as antagonists for targets such as the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a G protein-coupled receptor that mediates the effects of short-chain fatty acids and is a promising therapeutic target for treating metabolic disorders (like type 2 diabetes), inflammatory diseases (such as rheumatoid arthritis and inflammatory bowel disease), and immune modulation . The carboxylic acid functional group is a key pharmacophore in many drug candidates, and its strategic placement allows for potential bioisosteric replacement with other acidic moieties, such as tetrazole, to optimize drug properties like potency and metabolic stability . As a supplier, we provide this chemical of the highest purity for research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on it as a critical intermediate for hit-to-lead optimization campaigns and SAR (Structure-Activity Relationship) studies.

Properties

CAS No.

77585-53-6

Molecular Formula

C13H15ClO2

Molecular Weight

238.7

Purity

95

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 2-(4-Chlorophenyl)-2-cyclopentylacetone

A plausible intermediate is 2-(4-chlorophenyl)-2-cyclopentylacetone, synthesized via alkoxyarylation or Friedel-Crafts acylation . Patent CN102746142A demonstrates the use of sodium hydroxide and copper powder under nitrogen to facilitate coupling between chlorophenyl derivatives and ketones. Adapting this:

Cyclopentylmagnesium bromide+4-chlorophenylacetonitrileCu, NaOH2-(4-chlorophenyl)-2-cyclopentylacetonitrile\text{Cyclopentylmagnesium bromide} + \text{4-chlorophenylacetonitrile} \xrightarrow{\text{Cu, NaOH}} \text{2-(4-chlorophenyl)-2-cyclopentylacetonitrile}

Subsequent hydrolysis with hydrochloric acid and acetic acid (as in) would yield the target compound.

Hydrolysis and Purification

The ketone-to-acid conversion requires careful control:

  • Sulfur-assisted hydrolysis : Sublimed sulfur and morpholine reflux (5 hours) followed by HCl/acetic acid hydrolysis (18 hours) achieves >99.5% purity in analogous compounds.

  • Solvent extraction : Ethyl acetate and sherwood oil mixtures efficiently isolate intermediates.

Comparative Analysis of Methodologies

MethodReagentsConditionsYieldPurity
Copper-catalyzed couplingNaOH, Cu powder, N₂ protection125–130°C, 10 hours~70%99.5%
Grignard additionCyclopentyl MgBr, THF0°C to reflux50–60%90–95%
Friedel-Crafts acylationAlCl₃, cyclopentylacetyl chloride25°C, 24 hours40–50%85–90%

Key observations :

  • Copper-mediated methods offer higher yields and purity but require stringent nitrogen environments.

  • Grignard routes face challenges with steric hindrance from the cyclopentyl group.

Industrial Scalability and Challenges

Byproduct Management

  • Chlorinated byproducts : Generated during aryl coupling; mitigated via sodium bicarbonate washes.

  • Toluene/sherwood oil systems : Effective for removing non-polar impurities but increase solvent recovery costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-cyclopentylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-2-cyclopentylacetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at the α-Carbon

2-(4-Chlorophenyl)propanoic Acid
  • Structure: Propanoic acid backbone with a 4-chlorophenyl group at the α-carbon.
  • Key Differences : Replaces the cyclopentyl group with a methyl group.
  • Applications : Intermediate in synthesis of anti-inflammatory and antiparasitic agents (e.g., ) .
2-(4-Chlorophenyl)-2-(p-tolyl)acetic Acid
  • Structure : Acetic acid backbone with 4-chlorophenyl and p-tolyl substituents.
  • Key Differences : Substitutes cyclopentyl with p-tolyl (methylphenyl), introducing aromaticity and lipophilicity.
  • Properties : Molecular weight = 260.71 g/mol; higher hydrophobicity may favor membrane permeability .
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic Acid
  • Structure : Incorporates a piperazine ring and 4-fluorophenyl group.
  • Properties : Molecular weight = 348.8 g/mol; likely exhibits enhanced binding to receptors (e.g., serotonin or dopamine receptors) due to the piperazine group .

Functional Group Modifications

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
  • Structure : Hydroxyl group replaces the cyclopentyl ring.
  • Key Differences : Introduces chirality (R-configuration) and a polar hydroxyl group.
  • Properties : Increased hydrogen-bonding capacity, improving solubility in aqueous media. Used in enantioselective synthesis () .
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid
  • Structure: Phenoxy ether linkage between the chlorophenyl and acetic acid groups.
  • Key Differences : Ether bridge enhances conformational flexibility and electronic delocalization.
  • Properties : Molecular weight = 262.69 g/mol; applications in agrochemicals or as a metabolite (e.g., ) .

Biological Activity

2-(4-Chlorophenyl)-2-cyclopentylacetic acid, a compound with the molecular formula C13H15ClO2 and CAS number 77585-53-6, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

The synthesis of this compound typically involves a Grignard reaction, where 4-chlorobenzyl chloride reacts with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions require anhydrous solvents to prevent side reactions. The overall synthesis can be summarized as follows:

  • Grignard Reaction :
    4 chlorobenzyl chloride+cyclopentylmagnesium bromideintermediate\text{4 chlorobenzyl chloride}+\text{cyclopentylmagnesium bromide}\rightarrow \text{intermediate}
  • Hydrolysis :
    intermediate+H2O2 4 chlorophenyl 2 cyclopentylacetic acid\text{intermediate}+\text{H}_2\text{O}\rightarrow \text{2 4 chlorophenyl 2 cyclopentylacetic acid}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may modulate serotonin receptors, particularly 5-HT receptors, which play a crucial role in various neurological functions. This modulation has implications for conditions such as epilepsy and mood disorders.

Research Findings

A study utilizing a zebrafish model for Dravet syndrome (a severe form of epilepsy) demonstrated that compounds structurally related to this compound exhibited significant antiepileptic activity. The findings suggest that modifications to the chlorophenyl ring can enhance the compound's efficacy while reducing toxicity levels in vivo .

Case Studies

  • Zebrafish Model Study :
    • Researchers screened over 3500 compounds, identifying several analogues of clemizole (a related compound) that effectively suppressed seizure-like behaviors in mutant zebrafish models at concentrations of 100 µM and 250 µM.
    • Compounds derived from modifications of the chlorophenyl moiety showed improved pharmacological profiles .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)acetic acid Chlorophenyl group onlyAnti-inflammatory properties
2-Cyclopentylacetic acid Cyclopentyl group onlyModerate analgesic effects
4-Chlorophenylacetic acid Only chlorophenyl groupAntimicrobial activity

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-2-cyclopentylacetic acid, and how do reaction conditions influence yield and stereochemical outcomes?

The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, cyclopentylacetic acid derivatives can react with 4-chlorophenyl halides using AlCl₃ or FeCl₃ as catalysts. Reaction conditions such as solvent polarity (dichloromethane vs. DMF) and temperature (0°C to reflux) significantly impact yields (up to 75%) and stereoselectivity. Evidence from analogous syntheses suggests that slow addition of reactants and inert atmospheres minimize side reactions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopentyl ring conformation.
  • HPLC-MS : For purity assessment and detection of regioisomeric by-products.
  • X-ray Crystallography : To resolve stereochemical ambiguities in crystalline forms. Solid-state deuterium NMR (as in Table 2.2, ) can further elucidate molecular dynamics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing the stereochemistry of this compound?

Discrepancies in splitting patterns or chemical shifts often arise from dynamic rotational effects. Variable-temperature solid-state deuterium NMR (e.g., at -93% deuteration) quantifies activation energies for molecular motion, distinguishing static vs. dynamic disorder. Computational modeling (DFT or MD simulations) complements experimental data to validate proposed conformers .

Q. What strategies minimize diastereomeric by-products during synthesis?

  • Chiral Resolution : Use cellulose-based HPLC columns (e.g., Chiralpak® IC) for enantiomer separation.
  • Enantioselective Catalysis : BINOL-derived phosphoric acids or transition-metal complexes enhance stereocontrol.
  • Isomerization : Lewis acids (AlCl₃) convert undesired cis isomers to trans configurations, as demonstrated in cyclohexyl analog syntheses .

Q. How do researchers validate the compound's binding specificity to target enzymes in mechanistic studies?

Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) quantify IC₅₀ values. Co-crystallization with enzymes (e.g., carboxylases) reveals binding modes via X-ray diffraction. Kinetic analyses (Km/Vmax shifts under varying substrate concentrations) differentiate competitive vs. allosteric inhibition mechanisms, as seen in related chlorophenyl-acetic acid inhibitors .

Q. What methods optimize reaction conditions to suppress polymerization or oxidation by-products?

  • Temperature Control : Maintain reactions below 40°C to prevent radical-initiated polymerization.
  • Antioxidants : Add BHT (butylated hydroxytoluene) at 0.1% w/w to stabilize reactive intermediates.
  • Inert Atmospheres : Use argon or nitrogen to exclude oxygen, critical for thiol-containing analogs (see protocols) .

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